molecular formula C16H17N5O2S B6441584 3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2548993-69-5

3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione

Cat. No. B6441584
CAS RN: 2548993-69-5
M. Wt: 343.4 g/mol
InChI Key: WNZCXJLXFGOVPG-UHFFFAOYSA-N
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Description

The compound “3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a diazepane ring, and a benzothiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrimidine ring could be formed through a reaction known as a Biginelli reaction . The diazepane ring could be formed through a cyclization reaction . The benzothiazole ring could be formed through a reaction known as a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of several different functional groups means that there are many possible sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several heterocyclic rings could influence its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigations into its synthesis, properties, and potential applications. For example, it could be studied as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23)14-6-2-1-5-13(14)15(19-24)20-9-4-10-21(12-11-20)16-17-7-3-8-18-16/h1-3,5-8H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZCXJLXFGOVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CC=N2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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